molecular formula C14H13ClFNO2 B5056093 4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol

4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol

Cat. No.: B5056093
M. Wt: 281.71 g/mol
InChI Key: YFYHESHFYFKDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol is an organic compound with the molecular formula C14H13ClFNO2. This compound is known for its unique chemical structure, which includes a chloro-fluoroaniline moiety attached to a methoxyphenol group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxyphenol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol is unique due to its specific combination of chloro and fluoro substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2/c1-19-14-6-9(2-5-13(14)18)8-17-10-3-4-12(16)11(15)7-10/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYHESHFYFKDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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